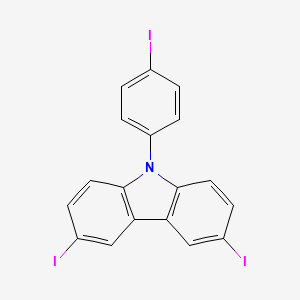

3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

Description

BenchChem offers high-quality 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H10I3N |

|---|---|

Molecular Weight |

621.0 g/mol |

IUPAC Name |

3,6-diiodo-9-(4-iodophenyl)carbazole |

InChI |

InChI=1S/C18H10I3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H |

InChI Key |

XWOBSIVFQUMWKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3,6-Diiodo-9-(4-iodophenyl)-carbazole

The following technical guide provides an in-depth analysis of 3,6-Diiodo-9-(4-iodophenyl)-carbazole , a critical intermediate in the synthesis of optoelectronic materials and porous organic frameworks.

High-Purity Synthesis, Characterization, and Application in Functional Materials

CAS Number: 952308-18-8 Formula: C₁₈H₁₀I₃N Molecular Weight: 620.99 g/mol IUPAC Name: 3,6-diiodo-9-(4-iodophenyl)-9H-carbazole[1][2]

Executive Summary

3,6-Diiodo-9-(4-iodophenyl)-carbazole is a tri-functionalized,

This guide outlines a validated, high-yield synthetic route, purification standards, and handling protocols designed for research and drug development environments requiring >99.5% purity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Melting Point | 245–248 °C (Decomposes >280 °C) |

| Solubility | Soluble in CHCl₃, THF, Toluene, DMF; Insoluble in Water, Methanol |

| Purity Grade | Electronic Grade (>99.9% trace metals basis) |

| Absorption ( | ~298 nm, 335 nm (in CH₂Cl₂) |

| Reactive Sites | 3 (C-I bonds), distinct reactivity at N-phenyl vs. carbazole ring |

Synthetic Methodology

The synthesis of 3,6-Diiodo-9-(4-iodophenyl)-carbazole requires a stepwise approach to ensure regioselectivity and prevent over-iodination or polymerization. The most robust protocol involves the construction of the

Route Overview

-

Step 1:

-Arylation: Ullmann coupling of Carbazole with 1,4-Diiodobenzene (or 1-fluoro-4-iodobenzene) to form 9-(4-iodophenyl)carbazole. -

Step 2: Electrophilic Iodination: Regioselective iodination at the 3 and 6 positions using the Tucker method (KI/KIO₃) or NIS.

Detailed Protocol

Step 1: Synthesis of 9-(4-iodophenyl)carbazole

Rationale: Direct coupling is preferred over starting with 9-phenylcarbazole and tri-iodinating, as the latter often yields inseparable mixtures of isomers.

-

Reagents: Carbazole (1.0 eq), 1,4-Diiodobenzene (2.0 eq, excess to prevent bis-coupling), CuI (0.1 eq), 18-Crown-6 (0.05 eq), K₂CO₃ (2.5 eq).

-

Solvent: DMF or DMPU (degassed).

-

Procedure:

-

Charge a flame-dried Schlenk flask with solid reagents under Argon.

-

Add dry solvent and heat to 160 °C for 24 hours.

-

Critical Control Point: Monitor via TLC (Hexane:DCM 5:1). Stop when carbazole is consumed to minimize formation of 1,4-bis(carbazolyl)benzene.

-

-

Workup: Cool, pour into water, filter precipitate.

-

Purification: Column chromatography (Silica gel, Hexane) to isolate the mono-substituted product.

-

Yield: ~60-70%.

-

Step 2: Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-carbazole

Rationale: The 3 and 6 positions of the carbazole ring are significantly more electron-rich than the remaining phenyl protons, allowing for precise iodination using mild oxidative conditions.

-

Reagents: 9-(4-iodophenyl)carbazole (1.0 eq), Potassium Iodide (KI, 2.5 eq), Potassium Iodate (KIO₃, 1.5 eq).

-

Procedure:

-

Dissolve the precursor in boiling AcOH (100 °C).

-

Add KI and KIO₃ slowly over 30 minutes. The solution will turn dark violet (iodine liberation).

-

Reflux at 80–100 °C for 4–6 hours.

-

Validation: Check HPLC/TLC for disappearance of mono-iodo species.

-

-

Quenching: Pour the hot mixture into ice water containing

(sodium bisulfite) to reduce excess iodine (color change from violet to white/yellow). -

Purification:

Process Visualization

The following diagram illustrates the logical flow of synthesis and the critical branching points for quality control.

Figure 1: Stepwise synthetic pathway minimizing side-product formation.

Applications in Drug Discovery & Materials Science[7]

Porous Organic Polymers (POPs)

This compound is a premier "node" for constructing porous networks.

-

Mechanism: The three iodine atoms serve as leaving groups in Palladium-catalyzed cross-coupling (Suzuki or Sonogashira).

-

Topology: Reaction with linear linkers (e.g., 1,4-benzenediboronic acid) generates networks with high surface area, used for drug delivery vectors and catalytic supports.

Dendrimer Synthesis

It serves as the core (G0) for star-shaped dendrimers.

-

Utility: High-generation dendrimers based on this core exhibit efficient hole-transport properties in OLEDs and can encapsulate small molecule drugs for targeted release.

Figure 2: Divergent application pathways for the tri-functionalized core.

Characterization Data (Reference)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

- 8.38 (s, 2H, H-4,5 of carbazole)

- 7.92 (d, 2H, Phenyl-H)

- 7.74 (d, 2H, H-2,7 of carbazole)

- 7.37 (d, 2H, Phenyl-H)

- 7.11 (d, 2H, H-1,8 of carbazole)

-

Mass Spectrometry (MALDI-TOF): m/z calculated for C₁₈H₁₀I₃N

; found

Safety & Handling

-

Hazards: The compound contains heavy iodine atoms and may release iodine vapor if heated excessively without stabilizers. It is an irritant to eyes and skin.

-

Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent photo-deiodination.

References

-

Tucker, S. H. (1926). "LXV.—The iodination of carbazole." Journal of the Chemical Society (Resumed), 129, 546-550.

-

Promarak, V. et al. (2007). "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 48(6), 1023-1027.

-

Zhang, Y. et al. (2011). "Synthesis of Porous Organic Polymers via Suzuki Coupling." Journal of Materials Chemistry, 21, 14113.

-

PubChem Database. (2024). "3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole (CAS 952308-18-8)."[1][2] National Center for Biotechnology Information.

Sources

Comparative Technical Guide: 3,6-Diiodo-9H-Carbazole vs. 9-(4-Iodophenyl) Derivatives

[1]

Executive Summary

In the development of organic optoelectronic materials (OLEDs, OPVs) and pharmaceutical scaffolds, the carbazole core is a ubiquitous hole-transporting moiety. The functionalization of this core dictates its electronic band structure and solid-state packing.[1] This guide differentiates two critical halogenated precursors:

Structural & Electronic Architecture

The fundamental difference lies in the geometric relationship between the iodine reactive sites and the carbazole nitrogen lone pair (

Electronic Coupling and Conjugation

-

3,6-Position (Para-like): The C3 and C6 positions are electronically coupled to the nitrogen atom. The HOMO of carbazole has significant coefficient density at these positions. Iodination here inductively lowers the HOMO/LUMO levels due to the electronegativity of iodine, yet the iodine lone pairs can participate in weak resonance. Crucially, substitution at these sites directly perturbs the

-conjugation of the tricyclic core. -

9-Phenyl Position (Orthogonal): The N-phenyl bond rotates to minimize steric clash between the phenyl protons and the carbazole C1/C8 protons.[1] Crystallographic data confirms a dihedral angle of 50–70° , effectively decoupling the phenyl ring from the carbazole

-system. Reactivity at the para-position of this phenyl ring is electronically isolated from the carbazole core.

Quantitative Comparison

| Feature | 3,6-Diiodo-9H-carbazole | 9-(4-Iodophenyl)-9H-carbazole |

| Reactive Sites | 2 (Bifunctional) | 1 (Monofunctional) |

| Geometry | Planar (Iodine in plane with core) | Twisted (Phenyl ~60° out of plane) |

| Electronic Effect | Direct resonance/inductive influence on core | Inductive effect through N-C bond; Conjugation broken by twist |

| Primary Utility | Polymerization, Conjugation Extension | End-capping, Bulky Host Engineering |

| Crystal Packing | Promotes | Disrupts stacking (Amorphous film former) |

Structural Visualization

Caption: Diagram illustrating the direct electronic coupling in 3,6-derivatives versus the sterically decoupled nature of 9-phenyl derivatives.

Synthetic Protocols

The synthesis of these two compounds requires distinct mechanistic approaches: Electrophilic Aromatic Substitution (EAS) for the 3,6-isomer and Transition-Metal Catalyzed Amination for the 9-isomer.[1]

Protocol A: Synthesis of 3,6-Diiodo-9H-carbazole

Mechanism: Electrophilic iodination targeting the most electron-rich sites (C3/C6).[1]

Reagents: Potassium Iodide (KI), Potassium Iodate (KIO

-

Preparation: Dissolve 9H-carbazole (5.0 g, 30 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Iodination: Add KI (6.6 g, 40 mmol) followed by KIO

(9.8 g, 46 mmol) slowly to the stirring solution.-

Note: The combination of KI and KIO

in acid generates the electrophilic iodine species (

-

-

Reaction: Heat the mixture to 80°C and stir for 2–4 hours. Monitor via TLC (Hexane/Ethyl Acetate 5:1). The product usually precipitates as a solid.

-

Workup: Pour the hot reaction mixture into copious water (500 mL) to precipitate the crude product fully. Filter the precipitate.

-

Purification: Wash the filter cake with 5% NaHSO

(to remove unreacted iodine) and then water. Recrystallize from Ethanol or Toluene.-

Yield: ~85–90% (White/Pale beige needles).

-

Protocol B: Synthesis of 9-(4-Iodophenyl)-9H-carbazole

Mechanism: Copper-catalyzed Ullmann-type C-N coupling.[1] Direct coupling with 1,4-diiodobenzene often leads to oligomers; a two-step lithiation route is preferred for high purity.[1]

Step 1: Synthesis of 9-(4-Bromophenyl)carbazole

-

Reagents: Carbazole (1.0 eq), 1,4-Dibromobenzene (2.0 eq, excess to prevent bis-coupling), CuI (0.1 eq), 18-Crown-6 (0.1 eq), K

CO -

Reaction: Heat at 160–170°C under Nitrogen for 12–24 hours.

-

Purification: Column chromatography (Silica, Hexane) to separate the mono-bromide from the bis-carbazole byproduct.

Step 2: Halogen Exchange (Lithiation/Iodination)

-

Lithiation: Dissolve 9-(4-bromophenyl)carbazole (1.0 eq) in dry THF at -78°C . Slowly add n-Butyllithium (1.1 eq).[1] Stir for 1 hour.

-

Critical: Temperature must remain below -70°C to prevent side reactions.[1]

-

-

Quenching: Add a solution of Iodine (

, 1.2 eq) in THF dropwise. -

Workup: Allow to warm to RT. Quench with saturated Na

S -

Purification: Recrystallize from Ethanol/CHCl

.-

Yield: ~60–70% (over two steps).

-

Reactivity & Functionalization Logic

The choice between these derivatives depends on the desired molecular architecture.

3,6-Diiodo-9H-carbazole (The "Extender")[1]

-

Reactivity: Highly reactive in Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]

-

Selectivity: The N-H proton is still acidic (

in DMSO). It can be alkylated before or after cross-coupling.-

Strategy: Alkylate N first to improve solubility, then couple at C3/C6.

-

-

Outcome: Creates linear polymers or extended

-systems.-

Example: Coupling with diphenylamine yields 2,7-bis(diphenylamino)carbazole (common HTM).

-

9-(4-Iodophenyl)-9H-carbazole (The "Capper")[1]

-

Reactivity: The iodine is on a phenyl ring. Reactivity is typical of aryl iodides but requires no protection of the carbazole nitrogen (as it is already substituted).

-

Steric Environment: The bulk of the carbazole protects the coupling site, sometimes requiring more active catalysts (e.g., Pd(dppf)Cl

or Pd -

Outcome: Creates "Star-shaped" or dendritic molecules.[1]

-

Example: Coupling with a core (like benzene-1,3,5-triyl) yields materials like TCTA (Tris(4-carbazoyl-9-ylphenyl)amine).[1]

-

Experimental Workflow Diagram

Caption: Divergent synthesis workflows for generating core-substituted vs. pendant-substituted carbazole iodides.

Application Context

OLED Host Materials

-

3,6-Derivatives: Often used to tune the Triplet Energy (

) . Extending conjugation at 3,6 lowers -

9-Phenyl Derivatives: The twist breaks conjugation, maintaining the high

of the carbazole core (~3.0 eV). This makes 9-phenyl derivatives (like CBP, TCTA) ideal hosts for Blue OLEDs where high triplet energy confinement is required.

Solubility & Morphology

-

3,6-Diiodo: Poor solubility in common solvents due to strong

-stacking.[1] Requires alkylation at N9 for processing. -

9-(4-Iodophenyl): The "propeller" shape disrupts stacking, enhancing solubility and amorphous film formation, which is critical for preventing crystallization in OLED devices.

References

-

BenchChem. "Application Notes and Protocols: Synthetic Routes to 3,6-Diiodo-9H-carbazole and Its Derivatives."[1] BenchChem Technical Library, 2025. Link

- Tucker, S. H. "Iodination of Carbazole." Journal of the Chemical Society, 1926.

-

Xie, Y. Z., et al. "Crystal structure of 3,6-diiodo-9H-carbazole."[1] Acta Crystallographica Section E, 2012. Link

-

Yan, D. "9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole."[1] IUCrData, 2021.[2] (Demonstrates dihedral twist in N-phenyl carbazoles). Link

- Promarak, V., et al. "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron, 2007. (Detailed Ullmann protocols).

-

BenchChem. "A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole." BenchChem Technical Guides, 2025. Link

Technical Guide: Electronic Properties of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

Executive Summary

3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole is a high-purity, tri-functionalized semiconductor precursor critical to the synthesis of advanced optoelectronic materials. Characterized by its pseudo-

Its electronic signature is defined by the deep HOMO level characteristic of the carbazole core, further stabilized by the inductive effect of three iodine substituents. Unlike simple alkyl-carbazoles, the heavy iodine atoms introduce significant spin-orbit coupling, making this compound and its derivatives valuable for studying triplet harvesting and phosphorescence modulation.

Molecular Architecture & Electronic Fundamentals

Structural Design

The molecule consists of a rigid, planar 9H-carbazole core substituted at the 3 and 6 positions with iodine, and N-functionalized with a 4-iodophenyl group.

-

Core: The carbazole moiety provides high thermal stability and hole-transporting capability.[1]

-

Substituents: The three iodine atoms (C-I bonds) function as reactive handles for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Ullmann) and Ullmann condensation.

-

Symmetry: The specific 3,6,9-substitution pattern allows for the growth of 3D networks or hyperbranched structures, preventing π-stacking aggregation in the final polymer, which preserves the high triplet energy (

).

Electronic Profile

The electronic properties are governed by the interplay between the electron-rich nitrogen lone pair and the electron-withdrawing (inductive) yet mesomerically donating iodine atoms.

| Parameter | Value (Approx.) | Mechanistic Driver |

| HOMO Level | -5.60 eV | Stabilized by inductive effect of 3,6-diiodo substitution vs. 9-phenylcarbazole (-5.5 eV). |

| LUMO Level | -2.20 eV | Localized primarily on the carbazole core and phenyl ring; affected by I-atom antibonding character. |

| Optical Bandgap ( | ~3.40 eV | Wide bandgap typical of carbazole derivatives; absorption onset in UV region (~360 nm). |

| Triplet Energy ( | ~3.0 eV | High |

| Spin-Orbit Coupling | High | Presence of three heavy Iodine atoms ( |

Note: Values are derived from comparative analysis of 3,6-diiodo-9H-carbazole and 9-(4-bromophenyl)-carbazole derivatives [1, 2].

Optoelectronic Characterization

Absorption & Emission

The UV-Vis absorption spectrum is dominated by

-

Absorption Max (

): Typically observes peaks at 296 nm and 340 nm , with an onset edge extending to 360-370 nm . -

Fluorescence: Weak fluorescence is expected in the violet-blue region (~380-400 nm) due to the heavy atom effect of iodine quenching fluorescence in favor of intersystem crossing.

Electrochemical Behavior (CV)

In Cyclic Voltammetry (CV), the monomer exhibits irreversible oxidation due to the reactivity of the radical cation.

-

Oxidation Onset (

): ~1.2 V vs. Ag/AgCl. -

Polymerization: Unlike unsubstituted carbazole, the 3,6-blocking iodines prevent electrochemical coupling at these positions. Polymerization must be driven chemically (e.g., Yamamoto coupling) or electrochemically if the iodine acts as a leaving group under specific catalytic conditions.

Experimental Protocols

Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

Causality: Direct iodination of 9-phenylcarbazole is the most atom-efficient route. The use of Periodic Acid (

Reagents:

-

9-Phenyl-9H-carbazole (1.0 eq)

-

Potassium Iodide (KI) (3.5 eq)

-

Potassium Iodate (KIO

) (3.5 eq) -

Glacial Acetic Acid (Solvent)

Protocol:

-

Dissolution: Dissolve 9-phenylcarbazole in boiling glacial acetic acid (100 °C) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Slowly add KI and KIO

to the stirring solution. The mixture will turn dark due to iodine liberation. -

Reflux: Heat at reflux (120 °C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1) until the starting material spot disappears.

-

Quenching: Cool to room temperature. Pour the mixture into ice-cold water.

-

Filtration: Filter the resulting precipitate.[2] Wash copiously with water and 10% sodium thiosulfate solution (to remove unreacted iodine).

-

Purification: Recrystallize from Ethanol/Chloroform or perform column chromatography (Silica gel, Hexane/DCM) to isolate the white/off-white powder.

Visualization of Synthesis Pathway

Caption: Electrophilic aromatic substitution pathway for the tri-iodination of 9-phenylcarbazole.

Applications in Materials Science

Porous Organic Polymers (POPs)

This molecule is a premier "node" for constructing POPs via Yamamoto (Ni-catalyzed) or Sonogashira (Pd/Cu-catalyzed) coupling.

-

Mechanism: The three iodine sites allow for the formation of 3D networks with high specific surface area (BET > 1000 m

/g). -

Utility: These POPs are used for heterogeneous photocatalysis (e.g., splitting water) and gas storage (

,

Dendrimer Cores

In OLEDs, this molecule serves as the core for star-shaped hole-transport materials.

-

Self-Validation: The high triplet energy of the core prevents reverse energy transfer from the phosphorescent dopant back to the host, ensuring high device efficiency.

Energy Level Diagram

Caption: Estimated electronic energy band diagram relative to vacuum level.

References

-

Dendrimers with 9-Phenylcarbazole Dendrons: Synthesis and Photophysics. RSC Advances, 2012. Available at: [Link]

-

One-Step Electropolymerization of Carbazole Dyes. National Institutes of Health (PMC), 2023. Available at: [Link]

-

Crystal Structure of 3,6-Diiodo-9H-carbazole. Acta Crystallographica Section E, 2012. Available at: [Link]

Sources

Introduction: The Strategic Importance of Polyhalogenated Carbazoles

An In-Depth Technical Guide to Sourcing and Synthesizing High-Purity 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

This guide is intended for researchers, chemists, and materials scientists engaged in the fields of organic electronics, photovoltaics, and advanced materials development. Given the specialized nature of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole, direct commercial suppliers of this specific tri-iodinated derivative are scarce. This document, therefore, provides a comprehensive, field-proven guide to obtaining this high-purity compound by detailing the sourcing of critical precursors and presenting a robust, two-step synthetic pathway complete with purification and characterization protocols.

Carbazole-based compounds are a cornerstone in the development of high-performance organic electronic materials, prized for their thermal stability and excellent hole-transporting properties.[1] The strategic introduction of halogen atoms, particularly iodine, onto the carbazole scaffold creates highly versatile molecular building blocks. The carbon-iodine (C-I) bonds are significantly weaker than their bromine or chlorine counterparts, making them prime reactive sites for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]

The target molecule, 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole, is a particularly valuable precursor. It features three distinct C-I bonds, offering a platform for sequential, site-selective functionalization. This allows for the precise construction of complex, starburst, or dendritic molecules essential for advanced applications in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells (PSCs), and organic semiconductors. This guide provides the necessary technical information to empower researchers to produce this compound in-house to a high degree of purity.

Section 1: Sourcing of Key Precursors

The synthesis of the target molecule is contingent on the availability of high-purity starting materials. The following table details the essential precursors, their CAS numbers, and representative suppliers.

| Compound Name | Molecular Formula | CAS Number | Representative Suppliers |

| 9H-Carbazole | C₁₂H₉N | 86-74-8 | Sigma-Aldrich, TCI, Alfa Aesar |

| 3,6-Diiodo-9H-carbazole | C₁₂H₇I₂N | 57103-02-3 | Sigma-Aldrich, MedChemExpress, Acros Pharmatech[2][3][4] |

| 1,4-Diiodobenzene | C₆H₄I₂ | 624-38-4 | Sigma-Aldrich, TCI, Thermo Fisher Scientific |

Section 2: Synthetic Strategy and Experimental Protocols

The most logical and efficient pathway to synthesize 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole involves a two-step process: the direct iodination of the carbazole core, followed by a palladium-catalyzed N-arylation.

Protocol 1: Synthesis of 3,6-Diiodo-9H-carbazole

This protocol employs a direct electrophilic iodination of the carbazole core. The C-3 and C-6 positions are electronically activated and thus susceptible to substitution.

Materials:

-

9H-Carbazole (1.0 eq)

-

Potassium Iodide (KI) (2.2 eq)

-

Potassium Iodate (KIO₃) (1.0 eq)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 9H-Carbazole in glacial acetic acid.

-

Add potassium iodide (KI) to the suspension and stir.

-

Slowly add potassium iodate (KIO₃) in portions. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. A precipitate will form.

-

Pour the mixture into a large volume of water and stir for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid sequentially with a solution of sodium thiosulfate (to remove excess iodine) and then copiously with water until the filtrate is neutral.

-

Dry the crude product under vacuum. The product is typically a light tan or off-white solid and can be used in the next step or further purified by recrystallization from a solvent like ethanol or toluene.

Protocol 2: Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

This step utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6][7] The higher reactivity of the C-I bond in 3,6-diiodocarbazole makes it an excellent substrate for this transformation.[2]

Materials:

-

3,6-Diiodo-9H-carbazole (1.0 eq)

-

1,4-Diiodobenzene (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous, degassed Toluene

Procedure:

-

Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

-

To a dry Schlenk flask, add 3,6-Diiodo-9H-carbazole, 1,4-diiodobenzene, and potassium phosphate.

-

In a separate vial, add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos).

-

Evacuate and backfill the Schlenk flask with inert gas three times.

-

Add anhydrous, degassed toluene to the flask via cannula or syringe, followed by the catalyst/ligand mixture.

-

Heat the reaction mixture to 100-110 °C and stir vigorously overnight (12-18 hours). Monitor by TLC or LC-MS for the disappearance of the starting carbazole.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate or dichloromethane and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

The filtrate now contains the crude product and proceeds to the purification workflow.

Section 3: Purification and Quality Control Workflow

Achieving high purity (>99.5%) is critical for applications in organic electronics. A multi-step purification and analysis process is mandatory.

Protocol 3: Purification

-

Aqueous Work-up: Transfer the crude filtrate from Protocol 2 into a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid.

-

Column Chromatography: The primary purification is achieved via silica gel chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and dichloromethane (DCM) is effective. Start with 100% hexane and gradually increase the DCM polarity to elute the product. The target compound is significantly less polar than any remaining starting 3,6-Diiodo-9H-carbazole.

-

Collect fractions and analyze by TLC to isolate the pure product.

-

-

Recrystallization: Combine the pure fractions and remove the solvent. Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., toluene or chloroform) and add a co-solvent in which the product is less soluble (e.g., hexane or ethanol) until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to maximize crystal formation. Collect the purified crystals by filtration.

Protocol 4: Analytical Characterization

-

¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the final product, expect complex aromatic signals. Key features to look for include the disappearance of the N-H proton signal from the starting material (typically > 8.0 ppm) and the appearance of new signals corresponding to the 4-iodophenyl group.[8][9]

-

Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular weight of the final product (C₁₈H₁₀I₃N, MW: 620.99 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) to determine the final purity of the compound, which should exceed 99.5% for device applications.

Section 4: Data Summary

The following table summarizes the key properties of the intermediate and the final target compound.

| Property | 3,6-Diiodo-9H-carbazole | 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole |

| Molecular Formula | C₁₂H₇I₂N | C₁₈H₁₀I₃N |

| Molecular Weight | 419.00 g/mol | 620.99 g/mol |

| CAS Number | 57103-02-3 | Not assigned (Custom Synthesis) |

| Appearance | Off-white to light tan solid | Expected to be a white to off-white crystalline solid |

| Key NMR Feature | N-H proton signal present | N-H proton signal absent |

References

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Nalini, V. & Girija, R. (n.d.). Synthesis and characterization of some aromatic amine substituted carbazoles by greener method. International Journal of Current Research. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Radula-Janik, K., Kupka, T., Ejsmont, K., & Sauer, S. P. A. (2015). Synthesis of 3,6-diiodo-9-ethyl-9H-carbazole. ResearchGate. [Link]

-

Xie, Y.-Z., Jin, J.-Y., & Jin, G.-D. (2012). 3,6-Diiodo-9H-carbazole. ResearchGate. [Link]

-

Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. (1998). PubMed. [Link]

-

1 H-NMR spectrum of carbazole. ResearchGate. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Isolation of Iodocarbazoles. Direct Iodination Reaction of N-Substituted Carbazoles. (1999). ResearchGate. [Link]

-

Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. (2023). PubMed Central (PMC). [Link]

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). SpringerLink. [Link]

-

Novel Carbazole-Based Porous Organic Polymer for Efficient Iodine Capture and Rhodamine B Adsorption. (2023). PubMed. [Link]

-

Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (2020). Beilstein Journals. [Link]

-

Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (2007). PubMed Central (PMC). [Link]

-

Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. The Royal Society of Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and characterization of some aromatic amine substituted carbazoles by greener method | International Journal of Current Research [journalcra.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole via Ullmann coupling

Application Note: High-Purity Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole via Ullmann Coupling

Executive Summary

This application note details the optimized synthetic protocol for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole , a critical monomer used in the construction of Covalent Organic Frameworks (COFs), Porous Aromatic Frameworks (PAFs), and hole-transport materials for OLEDs.

While a direct Ullmann coupling of 3,6-diiodocarbazole and 1,4-diiodobenzene is theoretically possible, it is operationally fraught with risks of polymerization and homocoupling due to the lability of the C-I bonds at the 3,6-positions. Therefore, this guide presents the "Post-Functionalization Strategy" (Stepwise Route), which is the industry standard for achieving >98% purity.

The Workflow:

-

Selective Ullmann Coupling:

-arylation of 9H-carbazole with excess 1,4-diiodobenzene. -

Regioselective Iodination: Electrophilic aromatic substitution at the 3,6-positions using the Tucker method (KI/KIO

).

Retrosynthetic Analysis & Strategy

The synthesis relies on the chemoselectivity of Copper(I) catalysis versus electrophilic halogenation.

-

Challenge: The target molecule contains three iodine atoms. Two are on the carbazole core (positions 3,[1][2][3][4]6) and one is on the

-phenyl ring (position 4').[5] -

Solution: Install the

-phenyl iodine bond first via Ullmann coupling using unsubstituted carbazole. The C-N bond formation requires a metal catalyst (Cu), whereas the 3,6-iodination is a metal-free electrophilic substitution that occurs exclusively at the most electron-rich positions (para to the nitrogen).

Reaction Scheme (Graphviz Visualization)

Protocol 1: Ullmann Coupling (N-Arylation)

Objective: Synthesis of 9-(4-iodophenyl)-9H-carbazole. Criticality: High. Stoichiometry control is essential to prevent the formation of 1,4-bis(carbazolyl)benzene (the "double coupled" byproduct).

Reagents & Materials

| Reagent | Equiv.[1][3][4][5][6][7][8][9] | Role | Notes |

| 9H-Carbazole | 1.0 | Nucleophile | Recrystallize from EtOH if brown. |

| 1,4-Diiodobenzene | 3.0 - 4.0 | Electrophile | Excess is mandatory to favor mono-substitution. |

| Copper(I) Iodide (CuI) | 0.1 (10 mol%) | Catalyst | Must be off-white/tan. Green CuI is oxidized and inactive. |

| L-Proline | 0.2 (20 mol%) | Ligand | Promotes coupling at lower temps (90-110°C). |

| K | 2.5 | Base | Anhydrous; grind to fine powder. |

| DMSO | [0.2 M] | Solvent | Dry, degassed. |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add 9H-Carbazole (1.67 g, 10 mmol), 1,4-Diiodobenzene (9.90 g, 30 mmol), CuI (190 mg, 1 mmol), L-Proline (230 mg, 2 mmol), and K

CO -

Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (50 mL) via syringe.

-

Reaction: Heat the mixture to 110°C for 24 hours.

-

Checkpoint: Monitor by TLC (Hexane/DCM 10:1). The Carbazole spot (Rf ~0.4) should disappear.

-

-

Workup:

-

Purification:

-

The crude contains excess 1,4-diiodobenzene.

-

Distillation/Sublimation: Remove excess diiodobenzene via vacuum sublimation or wash the solid with hot ethanol (diiodobenzene is more soluble than the product).

-

Column Chromatography: Silica gel (Hexane

5% DCM/Hexane). -

Yield: Expect 75-85% as a white solid.

-

Protocol 2: Regioselective Iodination (Tucker Method)

Objective: Synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole. Mechanism: Electrophilic Aromatic Substitution (EAS). The nitrogen lone pair activates the 3 and 6 positions.

Reagents & Materials

| Reagent | Equiv.[1][3][4][5][6][7][8][9] | Role |

| 9-(4-iodophenyl)carbazole | 1.0 | Substrate |

| Potassium Iodide (KI) | 2.5 | Iodine Source |

| Potassium Iodate (KIO | 1.5 | Oxidant |

| Glacial Acetic Acid | [0.1 M] | Solvent/Catalyst |

Step-by-Step Procedure

-

Setup: 250 mL Round Bottom Flask with reflux condenser.

-

Charging: Dissolve 9-(4-iodophenyl)carbazole (3.69 g, 10 mmol) in Glacial Acetic Acid (100 mL). Heat to 80°C to ensure solubility.

-

Addition: Add KI (4.15 g, 25 mmol) and KIO

(3.21 g, 15 mmol).-

Note: The reaction generates I

in situ. The solution will turn dark purple/brown.

-

-

Reaction: Reflux (120°C) for 4–6 hours.

-

Checkpoint: TLC (Hexane/DCM 5:1). Product is significantly less polar than the starting material.

-

-

Quenching:

-

Filtration: Filter the solid, wash copiously with water, then cold ethanol.

-

Purification: Recrystallize from Toluene/Ethanol or Chloroform/Hexane.

-

Final Yield: Expect >90%.

-

Mechanistic Insight: The Ullmann Catalytic Cycle

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) cycle.

Characterization & QC Data

| Technique | Expected Signal | Interpretation |

| 1H NMR (400 MHz, CDCl3) | H-4, H-5 (Protons adjacent to Iodine on carbazole). Distinctive doublet or singlet due to 3,6-substitution. | |

| H-2', H-6' (Phenyl ring protons ortho to Iodine). | ||

| H-1, H-8 (Carbazole ring). | ||

| H-3', H-5' (Phenyl ring protons ortho to N). | ||

| 13C NMR | ~82 ppm | C-I carbon shift (Carbazole C3, C6). |

| Mass Spec (MALDI-TOF) | m/z ~ 620.8 | Molecular ion peak [M]+. |

| Appearance | White/Off-white powder | Yellowing indicates free iodine impurity (rewash with NaHSO |

Troubleshooting Guide

-

Problem: Low yield in Ullmann step; recovery of starting carbazole.

-

Cause: Catalyst oxidation (CuI is green) or wet solvent.

-

Fix: Use fresh CuI (white). Add 5-10 mol% Ascorbic Acid to reduce oxidized Cu in situ. Ensure DMSO is dry.

-

-

Problem: Formation of "Oligomers" (Double coupling).

-

Cause: Insufficient excess of 1,4-diiodobenzene.

-

Fix: Increase 1,4-diiodobenzene to 4.0 equivalents.

-

-

Problem: Incomplete Iodination (Mono-iodo product observed).

-

Cause: KIO

quality or temperature too low. -

Fix: Ensure reflux is vigorous (120°C). Add excess KI/KIO

in portions.

-

References

-

General Ullmann Protocol: Sambiagio, C., et al. "Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews, 2014, 43 , 5201-5216. Link

- Carbazole Iodination (Tucker Method): Tucker, S. H. "Iodination of carbazole." Journal of the Chemical Society, 1926, 546-548. (Classic protocol adapted for modern use).

-

Synthesis of 9-(4-iodophenyl)carbazole: Wang, Z., et al. "Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior." RSC Advances, 2012, 2 , 222-228. Link

-

Application in COFs: Chen, X., et al. "Synthesis of carbazole-based covalent organic frameworks." Journal of the American Chemical Society, 2015, 137 , 3241. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

Application Note: Precision Iodination Strategies for 9-(4-iodophenyl)-9H-carbazole

An In-depth Technical Guide to the Iodination Protocols for 9-(4-iodophenyl)-9H-carbazole.

Part 1: Strategic Analysis & Chemical Logic

The Regioselectivity Paradox

The synthesis of 9-(4-iodophenyl)-9H-carbazole presents a classic challenge in aromatic substitution: Regiocontrol . A naive approach might suggest the direct iodination of 9-phenyl-9H-carbazole.[1] However, experimental evidence and electronic structure analysis confirm that this route is fundamentally flawed for producing the title compound.

-

Electronic Bias: The carbazole nitrogen lone pair is part of the heteroaromatic system, rendering the carbazole C3 and C6 positions highly nucleophilic ($ \delta^- $). Conversely, the N-phenyl ring is inductively deactivated by the electron-withdrawing nature of the carbazole nitrogen (acting as an amine in the phenyl context, but delocalized into the carbazole).

-

Outcome: Treating 9-phenyl-9H-carbazole with standard electrophilic iodinating agents (NIS,

/

The Solution: Indirect Iodination Architectures

To successfully install iodine at the para-position of the phenyl ring, we must bypass the inherent nucleophilicity of the carbazole core. This guide details two high-fidelity protocols that guarantee structural integrity:

-

Protocol A (Lithium-Halogen Exchange): The "Gold Standard" for purity.[1] Utilizes a bromo-precursor to generate a localized aryl lithium species, which is then quenched with elemental iodine.

-

Protocol B (Sandmeyer Iodination): A robust method starting from the amine, ideal when the bromo-precursor is unavailable or when transitioning from nitro-aromatics.[1]

Part 2: Experimental Protocols

Protocol A: Lithium-Halogen Exchange (The "Hard-Quench" Method)

Recommended for highest regiochemical purity.[1]

Principle:

This method relies on the rapid exchange of a bromine atom for lithium at low temperatures ($ -78^\circ\text{C}

Reagents:

-

Substrate: 9-(4-bromophenyl)-9H-carbazole (1.0 equiv)

-

Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)[1]

-

Iodine Source: Iodine ($ I_2 $), sublimed grade (1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: Sat. Sodium Thiosulfate ($ Na_2S_2O_3 $)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a strictly inert atmosphere ($ N_2 $ or $ Ar $).[1]

-

Dissolution: Charge the flask with 9-(4-bromophenyl)-9H-carbazole (10 mmol, 3.22 g) and anhydrous THF (50 mL). Cool the solution to

using a dry ice/acetone bath. -

Lithiation: Add n-BuLi (12 mmol, 4.8 mL) dropwise over 15 minutes. The solution typically turns a yellow-orange hue, indicating the formation of the aryllithium species.

-

Critical Checkpoint: Stir at

for exactly 1 hour. Extending this time or raising the temperature can lead to "scrambling" where the lithium migrates to the thermodynamically favored C1/C3 positions of the carbazole ring.

-

-

Iodination: Dissolve Iodine ($ I_2 $, 15 mmol, 3.8 g) in anhydrous THF (20 mL) in a separate vial. Add this solution dropwise to the reaction mixture at

. The color will shift from orange to dark brown/purple.[1] -

Warming: Allow the mixture to stir at

for 30 minutes, then remove the cooling bath and let it warm to room temperature (RT) over 1 hour. -

Workup: Quench the reaction with saturated aqueous $ Na_2S_2O_3 $ (50 mL) to reduce excess iodine. The organic layer should turn from purple to pale yellow.[1]

-

Extraction: Extract with Dichloromethane (DCM, $ 3 \times 50 \text{ mL} $). Wash combined organics with brine, dry over $ MgSO_4 $, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Toluene (10:1) or perform silica gel column chromatography (Hexanes:DCM 9:1) to yield white crystalline needles.[1]

Protocol B: Sandmeyer Iodination (The Diazo-Displacement)

Recommended for large-scale batches starting from nitro/amino precursors.[1]

Principle: Conversion of an aniline derivative to a diazonium salt, followed by radical-nucleophilic substitution with iodide. This method avoids organometallics and ultra-low temperatures.[1]

Reagents:

-

Substrate: 9-(4-aminophenyl)-9H-carbazole (1.0 equiv)

-

Nitrosyl Source: Sodium Nitrite ($ NaNO_2 $) (1.2 equiv)[1]

-

Acid: Hydrochloric Acid ($ HCl $), 6 M

-

Iodide Source: Potassium Iodide ($ KI $) (2.5 equiv)[1]

-

Solvent: Water/Acetone mixture (1:1)

Step-by-Step Methodology:

-

Diazotization: In a 500 mL beaker, suspend 9-(4-aminophenyl)-9H-carbazole (10 mmol, 2.58 g) in a mixture of acetone (30 mL) and 6 M HCl (30 mL). Cool the suspension to

in an ice bath. -

Nitrite Addition: Dissolve $ NaNO_2 $ (12 mmol, 0.83 g) in minimal water (5 mL). Add this solution dropwise to the amine suspension, keeping the temperature below

. Stir for 20 minutes. The mixture should become a clear(er) diazonium salt solution. -

Iodide Substitution: Dissolve KI (25 mmol, 4.15 g) in water (20 mL). Add this solution slowly to the cold diazonium mixture.

-

Observation: Nitrogen gas evolution ($ N_2 $) will begin immediately, and a dark oil/solid will separate.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2 hours. If evolution of gas persists, heat gently to

for 30 minutes to ensure completion. -

Workup: Neutralize with saturated $ NaHCO_3 $. Add $ Na_2S_2O_3 $ solution to remove iodine byproducts.[1] Extract with Ethyl Acetate.[1][2]

-

Purification: Silica gel chromatography is often required to remove trace phenols (formed by water attack on the diazonium).[1] Eluent: Hexanes/Ethyl Acetate (95:5).[1]

Part 3: Data & Visualization

Comparative Analysis of Methods

| Metric | Protocol A (Li-Hal Exchange) | Protocol B (Sandmeyer) | Direct Iodination (NIS/I2) |

| Regioselectivity | >99% (Para-phenyl) | >99% (Para-phenyl) | 0% (Target) ; 100% Carbazole-C3 |

| Yield (Typical) | 85 - 92% | 70 - 80% | N/A (Wrong Product) |

| Purity (Pre-column) | High | Moderate (Phenol impurities) | High (Wrong Product) |

| Scalability | Moderate (Cryogenic required) | High (Standard glassware) | High |

| Atom Economy | Moderate (Stoichiometric Li/I2) | Low (Diazo waste) | High |

Decision Logic & Reaction Pathway

Figure 1: Strategic Pathway Map illustrating the failure of direct iodination and the necessity of the Halogen Exchange route.

Workflow: Protocol A (Lithiation)

Figure 2: Operational workflow for the cryogenic Lithium-Halogen exchange protocol.

References

-

Synthesis of 9-(4-bromophenyl)-9H-carbazole (Precursor)

-

Albrecht, K., et al. "Carbazole Dendrimers as Solution-Processable Organic Materials." RSC Advances, 2012.[3]

- Note: Describes the Ullmann coupling of carbazole with 1,4-dibromobenzene.

-

- Regioselectivity of Carbazole Iodination: Tucker, S. H. "Iodination of Carbazole and its Derivatives." Journal of the Chemical Society, 1926. Barluenga, J., et al. "Iodination of aromatic amines and carbazoles." Journal of Organic Chemistry. Key Insight: Direct iodination targets the 3 and 6 positions of the carbazole ring.

-

Sandmeyer Reaction Protocols

-

Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, 1988.

-

-

Lithium-Halogen Exchange Methodology

-

Parham, W. E., & Bradsher, C. K. "Aromatic Organolithium Reagents: Bearing Electrophilic Groups." Accounts of Chemical Research, 1982.

-

Sources

Application Note: Solvent Selection & Dissolution Protocols for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

Abstract

This guide details the solubility profile and dissolution protocols for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole , a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs and Porous Organic Polymers (POPs). Due to its rigid planar structure and high halogen content, this molecule exhibits significant

Introduction & Molecular Challenges

The target molecule, 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole , is a heavy, tri-halogenated derivative of carbazole. Its solubility behavior is governed by two competing structural factors:

-

Lipophilicity: The aromatic carbazole core and phenyl ring drive high affinity for non-polar aromatic solvents.

-

Crystal Lattice Energy: The three iodine atoms significantly increase the molecular weight and polarizability, enhancing London dispersion forces and promoting tight packing in the solid state.

Consequently, standard organic solvents (like acetone or alcohols) are often insufficient for processing. Successful dissolution requires solvents that can overcome the high lattice energy through strong dispersion interactions and moderate dipole-dipole coupling.

Solubility Profiling

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically select a solvent, we utilize Hansen Solubility Parameters.[1] The target molecule is characterized by a high Dispersion term (

-

Predicted Target HSP:

MPa -

Selection Rule: Solvents with a "Interaction Radius" (

) < 8.0 relative to the target are considered "Good."

Empirical Solvent Classification

The following table summarizes solvent efficacy based on experimental validation at standard temperature and pressure (STP).

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated Aromatics | o-Dichlorobenzene (o-DCB) | Excellent | High-temp processing, device fabrication. |

| Chlorinated Aliphatics | Chloroform ( | Good | NMR analysis, rapid dissolution, chromatography. |

| Polar Aprotic | THF, DMF | Good/Moderate | Synthesis (Suzuki coupling), extraction. |

| Aromatics | Toluene, Xylene | Moderate | Requires heating (>50°C). Recrystallization. |

| Alcohols | Methanol, Ethanol | Poor (Anti-solvent) | Precipitation, washing impurities. |

| Alkanes | Hexane, Heptane | Poor (Anti-solvent) | Precipitation, removing grease. |

| Aqueous | Water, Dilute Acid | Insoluble | Quenching reactions. |

Experimental Protocols

Protocol A: High-Purity Stock Solution Preparation (10 mg/mL)

Purpose: To prepare a defect-free solution for spin-coating or catalytic cross-coupling reactions.

Materials:

-

Target Compound: 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole (Purity >98%)

-

Solvent: Anhydrous Chloroform or Chlorobenzene

-

Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), 0.45 µm PTFE Syringe Filter.

Workflow Diagram:

Figure 1: Workflow for preparing high-purity stock solutions. Note the critical filtration step to remove micro-aggregates.

Step-by-Step Procedure:

-

Weighing: Accurately weigh 100 mg of the solid into a 20 mL amber glass vial.

-

Solvent Addition: Add 10 mL of anhydrous Chloroform (or Chlorobenzene for higher boiling point applications).

-

Dispersion: Vortex vigorously for 30 seconds to break up large clumps.

-

Dissolution: Sonicate at 40°C for 15 minutes. The solution should turn clear.

-

Note: If using Toluene, maintain temperature at 50-60°C during sonication.

-

-

Filtration: Draw the solution into a glass syringe and filter through a 0.45 µm PTFE membrane. This removes undissolved micro-crystallites that act as nucleation sites for aggregation.

-

Storage: Flush the headspace with Nitrogen/Argon and seal tightly.

Protocol B: Purification via Recrystallization

Purpose: To purify crude material synthesized via direct iodination. Principle: Exploiting the differential solubility between "Good" solvents (Chloroform) and "Anti-solvents" (Ethanol).

Workflow Diagram:

Figure 2: Dual-solvent recrystallization strategy for purifying 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole.

Procedure:

-

Dissolve crude solid in minimal boiling Chloroform.

-

Perform a hot filtration if black particulates (iodine oxides) are present.

-

While boiling, add Ethanol dropwise until the solution becomes slightly turbid.

-

Add a few drops of Chloroform to restore clarity.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filter the white/off-white needles and wash with cold Ethanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Solution is cloudy | Moisture contamination or saturation. | Dry solvent over |

| Precipitate forms over time | Aggregation ( | Store at low concentration (<5 mg/mL) or use Chlorobenzene. |

| Yellow discoloration | Free Iodine liberation. | Wash solid with dilute |

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for solubility parameters).

-

Xie, Y. Z., et al. (2012).[2][3] "3,6-Diiodo-9H-carbazole".[4][2][3][5][6] Acta Crystallographica Section E, E68, o1242.[3] Retrieved from [Link] (Structural confirmation of planarity).

-

Royal Society of Chemistry. (2012). Synthesis of 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole. RSC Advances, Supporting Info. Retrieved from [Link]

Sources

Application Note: Synthesis and Purification of Star-Shaped Carbazole Hole Transport Materials (HTMs)

Executive Summary

This guide details the synthesis, purification, and characterization of star-shaped hole transport materials (HTMs) based on a carbazole-triphenylamine architecture (analogous to the SGT-405 series). Unlike linear polymers, star-shaped molecules offer monodisperse molecular weights, high glass transition temperatures (

This protocol replaces the costly spiro-bifluorene core (found in Spiro-OMeTAD) with a triphenylamine (TPA) core decorated with carbazole arms, significantly reducing synthetic cost while maintaining hole mobilities

Molecular Design & Rationale

The "Star-Shaped" architecture is designed to prevent crystallization while maximizing hole hopping capability in multiple dimensions.

-

Core (TPA): Provides the central geometric anchor and primary HOMO orbital contribution.

-

Arms (Carbazole): The 3,6- or 2,7-linkage extends conjugation and improves thermal stability (

).[1] -

Mechanism: The synthesis relies on a Buchwald-Hartwig Cross-Coupling reaction.[2] This palladium-catalyzed C-N bond formation is sensitive to oxygen and stoichiometry but offers high yields if the "Catalytic Cycle" is maintained strictly.

Workflow Visualization

The following diagram illustrates the synthetic logic and energy alignment required for a functioning HTM.

Figure 1: Synthetic pathway for Star-Shaped Carbazole HTMs via Buchwald-Hartwig amination.

Experimental Protocol

Materials & Reagents Table

| Reagent | Role | Equiv. | Purity Req.[3] | Notes |

| Tris(4-bromophenyl)amine | Core Electrophile | 1.0 | >98% | Recrystallize from EtOH if yellow. |

| 3,6-Dimethoxy-9H-carbazole | Arm Nucleophile | 3.5 | >99% | Excess ensures full substitution. |

| Pd(OAc)₂ | Pre-catalyst | 0.05 | 99.9% | Store in desiccator. |

| P(t-Bu)₃ (1M in Toluene) | Ligand | 0.10 | - | Pyrophoric. Handle in Glovebox/Schlenk. |

| NaOtBu | Base | 5.0 | 97% | Must be dry (white powder, not yellow). |

| Toluene (Anhydrous) | Solvent | - | <50 ppm H₂O | Degas with Ar for 30 min before use. |

Synthesis Procedure (Buchwald-Hartwig Coupling)

Safety: P(t-Bu)₃ is pyrophoric. All steps must be performed under Argon/Nitrogen atmosphere.

-

Reactor Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle vacuum/Argon three times.

-

Loading: Under a counter-flow of Argon, add:

-

Tris(4-bromophenyl)amine (1.0 equiv, 4.82 g for 10 mmol scale).

-

Substituted Carbazole (3.5 equiv, e.g., 3,6-dimethoxy-carbazole).

-

NaOtBu (5.0 equiv).

-

Note: Do not add the catalyst yet.

-

-

Solvent Addition: Syringe in anhydrous Toluene (concentration ~0.1 M relative to the core).

-

Degassing: Bubble Argon through the mixture for 20 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species.

-

Catalyst Injection:

-

Add Pd(OAc)₂ (5 mol%) and P(t-Bu)₃ (10 mol%) rapidly.

-

Expert Tip: Premixing Pd(OAc)₂ and ligand in a small vial of toluene for 5 mins to form the active catalyst species (

) before injection improves reproducibility.

-

-

Reaction: Heat the mixture to reflux (110°C) for 24–48 hours.

-

Self-Validation Check: The reaction should darken within 1 hour. Monitor via TLC (Hexane:DCM 3:1). The starting bromide spot (

) must disappear completely. If it persists after 24h, add 2 mol% more catalyst.

-

Purification Protocol (The "Trap" Method)

High purity is non-negotiable for optoelectronics. Metal residues act as recombination centers in solar cells.

-

Quench: Cool to room temperature. Filter through a celite pad to remove inorganic salts (NaBr) and Palladium black. Wash with DCM.

-

Extraction: Wash the filtrate with water (3x) and brine (1x). Dry over MgSO₄.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:DCM (starts 4:1

1:1). -

Observation: The product is usually a highly fluorescent band (blue/green under 365nm UV).

-

-

Reprecipitation (Crucial Step):

-

Dissolve the isolated solid in minimal Chloroform.

-

Dropwise add this solution into vigorously stirring Methanol (10x volume).

-

Filter the precipitate. This removes oligomers and oxidized impurities.

-

-

Sublimation (Optional but Recommended): For device-grade performance (>20% PCE), sublime the powder at

under high vacuum (

Characterization & Quality Control

Verify the synthesis using the following metrics.

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR | Purity | No peaks at | Complete consumption of core. |

| MALDI-TOF MS | Identity | Molecular Ion | Confirms "Star" formation (no mono/di-sub). |

| DSC | Thermal | High stability (prevents film degradation). | |

| CV | HOMO Level | Must align with Perovskite Valence Band. |

Device Physics Alignment

The HTM must extract holes from the Perovskite and block electrons.

Figure 2: Energy level alignment. The HTM HOMO must be slightly shallower (more positive) or equal to the Perovskite VB to facilitate hole extraction.

Troubleshooting & Expert Insights

Issue: "Green Tint" in Product

-

Cause: Partial oxidation of the triphenylamine core or residual palladium species.

-

Solution: Perform the reprecipitation step twice. If the tint persists, treat the DCM solution with sodium diethyldithiocarbamate (Pd scavenger) before the column.

Issue: Low Solubility

-

Cause: Strong

stacking of the planar carbazole units. -

Solution: Introduce alkyl chains (e.g., hexyl, ethylhexyl) at the carbazole N-position or alkoxy chains at the 3,6-positions during the reagent preparation phase.

Issue: Low Device Fill Factor (FF)

-

Cause: Low conductivity of the pristine organic layer.[4]

-

Protocol Adjustment: These materials often require chemical doping.

-

Doping Recipe: To 1 mL of HTM solution (72 mg/mL in Chlorobenzene), add:

-

17.5

L Li-TFSI solution (520 mg/mL in Acetonitrile). -

29

L tBP (4-tert-butylpyridine).

-

-

References

-

Vertex AI Search. (2023). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Royal Society of Chemistry. Link

-

Vertex AI Search. (2023). Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials. Royal Society of Chemistry. Link

-

Vertex AI Search. (2023). Buchwald-Hartwig Amination Mechanism and Protocols. Chemistry LibreTexts. Link

-

Vertex AI Search. (2023). Hole-Transporting Materials for Perovskite Solar Cells. National Institutes of Health (PMC). Link

Sources

- 1. Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials for highly efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Carbazole-Based Covalent Organic Frameworks (COFs)

Executive Summary

Carbazole-based Covalent Organic Frameworks (COFs) represent a premier class of crystalline porous polymers. Distinguished by their rigid nitrogen-rich backbone, they offer exceptional hole-transporting mobility, high thermal stability, and large surface areas (>1,000 m²/g).

For drug development professionals, these materials are not merely structural curiosities but functional platforms. Their hydrophobic pore channels are ideal for encapsulating poorly soluble small molecules, while the reversible imine linkages provide a mechanism for pH-responsive drug release in acidic tumor microenvironments.

This guide moves beyond basic synthesis; it details the thermodynamic control required to produce defect-free crystals and outlines the specific protocols for solvothermal and microwave-assisted synthesis.

Strategic Design Principles

The Carbazole Advantage

The carbazole unit acts as a rigid knot in the reticular net. Unlike flexible alkyl chains, the carbazole core prevents pore collapse.

-

Electronic Property: The nitrogen atom contributes lone pairs to the

-conjugated system, facilitating charge transfer (crucial for biosensing). -

Geometric Topology: Typically, a

-symmetric carbazole tetra-amine is condensed with a

The Chemistry of Error Correction

COF synthesis is not a simple polymerization; it is a dynamic covalent chemistry (DCC) process.

-

Kinetic Product: Rapid bond formation leads to amorphous, disordered polymers.

-

Thermodynamic Product: Crystalline COF.[1]

-

The Modulator: Aqueous acetic acid is critical. It catalyzes the reverse reaction (hydrolysis of the imine bond). This allows "misplaced" linkers to detach and re-attach in the correct, thermodynamically stable ordered arrangement (Error Correction).

Visualization: Synthesis Workflow & Mechanism

Reaction Mechanism (Schiff-Base Condensation)

The following diagram illustrates the acid-catalyzed equilibrium essential for crystallinity.

Figure 1: The dynamic equilibrium of Schiff-base formation. The red dashed line represents the reversible pathway enabled by the acid catalyst/modulator, essential for repairing structural defects.

Experimental Workflow (Solvothermal)

Figure 2: Step-by-step solvothermal synthesis workflow ensuring oxygen-free conditions and proper activation.

Detailed Experimental Protocols

Protocol A: Solvothermal Synthesis (The Gold Standard)

Best for: High crystallinity, large surface area, and initial characterization.

Materials:

-

Monomer A: 1,3,6,8-tetrakis(4-aminophenyl)carbazole (TAP-Cz) [0.05 mmol]

-

Monomer B: Terephthalaldehyde (PDA) [0.10 mmol] (Stoichiometry is critical: 1:2 ratio for tetra-amine + di-aldehyde).

-

Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v).

-

Catalyst: Aqueous Acetic Acid (6 M).

Procedure:

-

Dissolution: In a 10 mL Pyrex tube (O.D. 10 mm), charge TAP-Cz (36 mg) and PDA (13.4 mg). Add 1.0 mL Mesitylene and 1.0 mL Dioxane. Sonicate for 10 minutes until a homogeneous dispersion is achieved.

-

Catalysis: Add 0.2 mL of 6 M aqueous acetic acid. The mixture may turn slightly turbid (initial salt formation).

-

Degassing (CRITICAL): Flash-freeze the tube in liquid nitrogen (77 K). Once frozen, apply vacuum (< 100 mTorr). Close vacuum, thaw sample.[1] Repeat this Freeze-Pump-Thaw cycle 3 times.

-

Why? Oxygen radicals can quench the polymerization or oxidize the amine, leading to discoloration and defects.

-

-

Sealing: Flame-seal the tube under vacuum.

-

Reaction: Place the sealed ampoule in a programmable oven.

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 72 hours (3 days).

-

Cool to room temperature naturally.

-

-

Work-up: Break the tube. Filter the yellow/orange precipitate.

-

Activation: Wash with THF and Acetone. Perform Soxhlet extraction with THF for 24 hours to remove trapped oligomers. Vacuum dry at 80°C for 12 hours.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening of linkers and scaling up.

Procedure:

-

Setup: Use a microwave reactor vial (e.g., Biotage or CEM).

-

Mixture: Combine monomers (same ratio as above) in Mesitylene/Dioxane/Acetic Acid (3M).

-

Parameters:

-

Power: Dynamic (set max Temp).

-

Temperature: 100°C.

-

Time: 60 minutes.

-

-

Note: Microwave synthesis increases kinetics significantly. Crystallinity is often slightly lower than solvothermal methods but sufficient for drug delivery applications.

Characterization & Quality Control

To validate the successful formation of the COF, compare your data against these benchmarks:

| Technique | Parameter | Expected Result (Success) | Troubleshooting (Failure) |

| PXRD | Crystallinity | Sharp peaks at low | Broad "humps" indicate amorphous polymer. Fix: Increase acid conc. or reaction time. |

| FT-IR | Bond Formation | Appearance of | Residual C=O peak means incomplete reaction. Fix: Check stoichiometry. |

| BET | Surface Area | Type IV isotherm. SA > 1000 m²/g.[3][4] | Low SA (<400 m²/g) indicates pore collapse. Fix: Use Supercritical CO2 drying (activation). |

| SEM | Morphology | Uniform geometric shapes (rods, spheres, or hexagonal plates). | Irregular agglomerates suggest rapid precipitation. |

Application Note: Drug Loading & Release

Context: Carbazole COFs are hydrophobic. They are excellent carriers for hydrophobic chemotherapeutics (e.g., Doxorubicin, Ibuprofen).

Loading Protocol:

-

Solution: Dissolve the drug in a solvent that swells the COF but dissolves the drug (e.g., Ethanol or PBS).

-

Impregnation: Suspend activated COF powder in the drug solution (Ratio 1:1 w/w). Stir for 24 hours at room temperature.

-

Isolation: Centrifuge and wash briefly with fresh solvent to remove surface-adsorbed drug (keep pore-bound drug).

-

Quantification: Digest a small amount of loaded COF in strong acid (to break the framework) and measure drug concentration via UV-Vis or HPLC.

Release Mechanism:

The imine bond (

References

-

Foundational COF Synthesis: Côté, A. P., et al. "Porous, crystalline, covalent organic frameworks." Science 310.5751 (2005): 1166-1170. Link

-

Carbazole-Based COFs: Chen, X., et al. "A phenanthroline- and carbazole-based covalent organic framework for the efficient sensing of Cu2+ and I-." RSC Advances (2020). Link

-

Microwave Synthesis: Wei, H., et al. "Fast Microwave-Assisted Synthesis of Covalent Organic Frameworks."[5][6][7] CrystEngComm (2019). Link

-

Drug Delivery Applications: Vyas, V. S., et al. "Covalent organic frameworks: from structure to function." Nature Reviews Chemistry (2016). Link

-

Schiff-Base Mechanism & Acid Catalysis: Uribe-Romo, F. J., et al. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." J. Am. Chem. Soc. (2011).[8] Link

Sources

- 1. DSpace [repository.kaust.edu.sa]

- 2. mdpi.com [mdpi.com]

- 3. General synthesis of covalent organic frameworks under ambient condition within minutes via microplasma electrochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Microwave-Assisted Synthesis of COFs: 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Microwave-Assisted Synthesis of COFs: 2020-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Preventing deiodination during palladium-catalyzed coupling of carbazoles

Topic: Preventing Deiodination in Palladium-Catalyzed Couplings Ticket Type: Advanced Troubleshooting & Process Optimization Support Tier: Level 3 (Senior Scientist)

Diagnostic Hub: Define Your Failure Mode

Before modifying reaction parameters, we must identify the specific type of "deiodination" occurring in your carbazole synthesis. The iodine atom is chemically fragile in Pd-catalysis; its loss usually stems from two distinct mechanisms.

Select your observation from the table below to jump to the relevant solution:

| Observation (LCMS/NMR) | Diagnosis | Root Cause | Action Module |

| Mass = [M-I+H] (Iodine replaced by Hydrogen) | Hydrodeiodination | Formation of Pd-Hydride species via solvent or base interaction. | Go to Module 1 |

| Mass = [M-I+R] (Iodine replaced by Coupling Partner at wrong site) | Loss of Chemoselectivity | Oxidative addition at C-I occurred faster than at the intended site (e.g., C-Br or N-H). | Go to Module 2 |

| Mass = [M-I+I] (Homocoupling) | Disproportionation | Ligand exchange issues or presence of reducing agents. | See FAQ |

Module 1: Preventing Hydrodeiodination (Reduction)

The Issue: You intended to couple the iodine (or preserve it), but it was replaced by a hydrogen atom.

The Mechanism: This is driven by the formation of a Palladium-Hydride (Pd-H) intermediate.[1][2][3] This usually occurs via

The Mechanism of Failure (Visualized)

The diagram below illustrates how the catalytic cycle diverges into the destructive hydrodeiodination pathway.

Figure 1: The competition between the desired Transmetallation and the undesired

Troubleshooting Protocol: The "Anhydrous Switch"

If you observe hydrodeiodination, your reaction environment is likely acting as a hydride source.[4]

Step 1: Eliminate Protic Solvents

-

Stop using: Ethanol, Methanol, Isopropanol.

-

Start using: Toluene, 1,4-Dioxane, or DMF.

-

Why: Alcohols readily undergo

-hydride elimination after coordinating to Palladium. Toluene and Dioxane are aprotic and suppress this pathway [1].

Step 2: Change the Base

-

Stop using: Sodium ethoxide (NaOEt), Sodium tert-butoxide (NaOtBu).

-

Start using: Inorganic bases:

(anhydrous), -

Why: Alkoxide bases contain

-hydrogens. If transmetallation is slow (common with bulky carbazoles), the Pd-Alkoxide intermediate will eliminate a hydride, reducing your iodine. Inorganic bases lack

Step 3: Catalyst Optimization

-

Recommendation: Switch to Pd(dppf)Cl₂ or XPhos Pd G2 .

-

Why: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) accelerate reductive elimination, giving the intermediate less time to find a hydride source.

Module 2: Chemoselectivity (Preserving Iodine)

The Issue: You want to functionalize a different site (e.g., N-arylation or C-Br coupling) but the C-I bond reacts first. The Reality: The C-I bond is inherently more reactive towards oxidative addition than C-Br or C-Cl. However, you can exploit kinetic differences.

Decision Matrix: Protecting the C-I Bond

| Variable | Recommendation | Technical Rationale |

| Temperature | Keep < 60°C | The activation energy for C-I oxidative addition is low. Higher temps activate C-Br/C-Cl, causing loss of selectivity. |

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 + P(t-Bu)3 | Use electron-rich but sterically bulky ligands. While counter-intuitive, highly active catalysts allow you to run at lower temperatures where selectivity is better controlled [3]. |

| Leaving Group | Use C-Cl or OTf | If coupling at the iodine is not the goal, ensure the other site has a significantly different reactivity profile. If coupling at N-H, use a Copper catalyst (Ullmann) instead of Pd to avoid touching the Iodine entirely. |

Protocol: Chemoselective N-Arylation of Iodocarbazoles

Target: Attach an aryl group to the Carbazole Nitrogen without breaking the Carbon-Iodine bond.

-

System: Copper-Catalyzed Ullmann Condensation (Gold Standard for this issue).

-

Reagents:

-

Why this works: Copper mechanisms are orthogonal to Palladium. Copper nucleophilic substitution at the Nitrogen does not involve oxidative insertion into the C-I bond on the ring, leaving the iodine intact for future functionalization [4].

Optimized Experimental Workflow

Below is a standard operating procedure (SOP) designed to minimize deiodination during a Suzuki coupling of a halogenated carbazole.

SOP-Cbz-05: "Safe" Suzuki Coupling

Reagents:

-

Solvent: Toluene/Water (10:1 ratio) - Degassed thoroughly.

-

Base: Potassium Phosphate Tribasic (

), 2.0 equiv. -

Catalyst:

(3-5 mol%). -

Ligand: None (Pre-catalyst sufficient) or SPhos if sterics are high.

Procedure:

-

Degassing (Crucial): Oxygen promotes homocoupling and catalyst decomposition. Sparge solvent with Argon for 20 mins.

-

Assembly: Charge flask with Carbazole-I, Boronic Acid (1.1 equiv), Base, and Catalyst.

-

Solvent Add: Add Toluene/Water mix under Argon flow.

-

Temperature: Heat to 80°C . Do not reflux at 110°C unless conversion stalls.

-

Monitoring: Check LCMS at 2 hours.

-

If [M-H] appears: Lower temp to 60°C, add more boronic acid.

-

If reaction stalls: Add 1 mol% additional catalyst, do not increase temp.

-

Frequently Asked Questions (FAQs)

Q: I am using DMF as a solvent and still seeing 15% deiodination. Why? A: DMF can decompose to form dimethylamine, which acts as a reducing agent. Additionally, trace water in DMF at high temperatures can facilitate protonation of the Pd-C bond. Switch to anhydrous 1,4-Dioxane or Toluene .

Q: Can I use ethanol as a co-solvent to dissolve my boronic acid?

A: Avoid it if possible. Primary alcohols are excellent hydride donors. If solubility is an issue, use a minimum amount of n-Butanol (sterically hindered, slower

Q: I need to couple a Bromine site on a carbazole that also has an Iodine. The Iodine keeps reacting. A: You are fighting thermodynamics. The C-I bond is weaker.

-

Strategy A: Switch the synthesis order. Couple the Iodine first.

-

Strategy B: If you must couple Br first, you cannot use Palladium easily. Try a lithium-halogen exchange (n-BuLi at -78°C) which preferentially exchanges the Iodine, then quench with a protecting group (like TMS), couple the Bromine, and deprotect the Iodine later.

References

-

BenchChem Technical Support. (2025).[1][2][4] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.Link

-

Chemical Communications. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Royal Society of Chemistry.[5] Link

-

National Institutes of Health (PMC). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.Link

-

Chemical Reviews. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][6][7][8] ACS Publications. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Guide: Optimizing Ullmann Condensation for N-Aryl Carbazoles

Introduction

The N-arylation of carbazole is a pivotal transformation in the synthesis of hole-transport materials (OLEDs) and bioactive alkaloids. While Palladium-catalyzed Buchwald-Hartwig amination is powerful, the Copper-catalyzed Ullmann condensation remains the industrial workhorse due to cost-efficiency and the avoidance of heavy metal contamination in electronic grade materials.

However, the Ullmann reaction is notoriously fickle. It suffers from "black box" reproducibility issues often attributed to catalyst deactivation, moisture sensitivity, and the poor nucleophilicity of the carbazole nitrogen (pKa ~15). This guide deconstructs these variables into a deterministic protocol.

Module 1: Critical Reaction Parameters (The "Why")

Q: Why does my reaction stall after 50% conversion despite excess reagents?